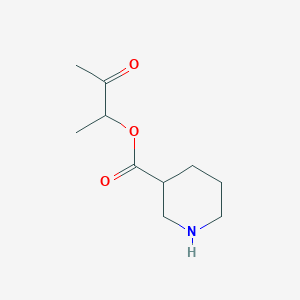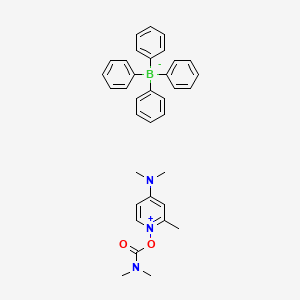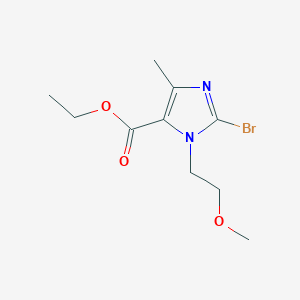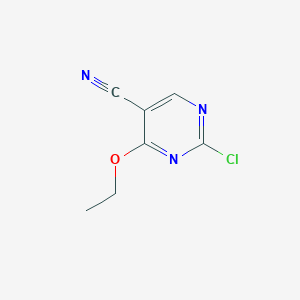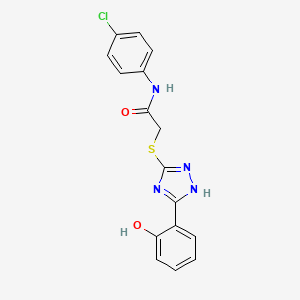
N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロフェニル)-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、その独自の構造特性と潜在的な用途により、さまざまな科学研究分野で注目を集めている化学化合物です。この化合物は、トリアゾール環、ヒドロキシフェニル基、およびクロロフェニル基を特徴とし、さまざまな化学反応や用途に適した汎用性の高い分子となっています。
製法
合成経路と反応条件
N-(4-クロロフェニル)-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドの合成は、通常、以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成されます。
ヒドロキシフェニル基の付加: ヒドロキシフェニル基は、求核置換反応によって導入されます。
クロロフェニル基の導入: クロロフェニル基は、求電子置換反応によって付加されます。
チオアセトアミド結合の形成: 最後のステップは、トリアゾール誘導体と適切なチオアミド前駆体との縮合反応によるチオアセトアミド結合の形成です。
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、触媒の使用、制御された反応条件(温度、圧力、pH)、および再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応解析
反応の種類
N-(4-クロロフェニル)-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシフェニル基は、酸化されてキノン誘導体になります。
還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾール誘導体になります。
置換: クロロフェニル基は、求核置換反応を起こしてさまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応で使用されます。
主要な生成物
酸化: キノン誘導体。
還元: ジヒドロトリアゾール誘導体。
置換: さまざまな置換クロロフェニル誘導体。
科学研究における用途
N-(4-クロロフェニル)-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗菌や抗癌などの潜在的な治療特性について探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group is added through an electrophilic aromatic substitution reaction.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a condensation reaction between the triazole derivative and a suitable thioamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N-(4-クロロフェニル)-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリアゾール環とヒドロキシフェニル基は、これらの標的に結合し、その活性を調節するために重要な役割を果たします。クロロフェニル基は、化合物の結合親和性と特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
N-(4-クロロフェニル)-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドアナログ: フェニル環に異なる置換基を持つ構造が類似した化合物。
トリアゾール誘導体: トリアゾール環を含んでいるが、異なる官能基が結合している化合物。
独自性
N-(4-クロロフェニル)-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、トリアゾール環、ヒドロキシフェニル基、およびクロロフェニル基の組み合わせによって独特です。この独自の構造により、他の類似の化合物では観察されない特定の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide analogs: Compounds with similar structures but different substituents on the phenyl rings.
Triazole derivatives: Compounds containing the triazole ring but with different functional groups attached.
Uniqueness
This compound is unique due to the combination of its triazole ring, hydroxyphenyl group, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C16H13ClN4O2S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)18-14(23)9-24-16-19-15(20-21-16)12-3-1-2-4-13(12)22/h1-8,22H,9H2,(H,18,23)(H,19,20,21) |
InChIキー |
UBCPBNSXHPFLHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


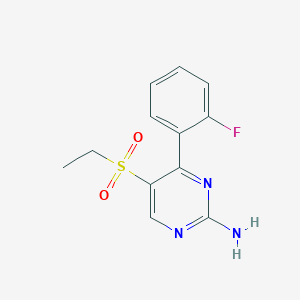
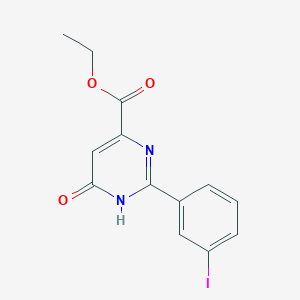
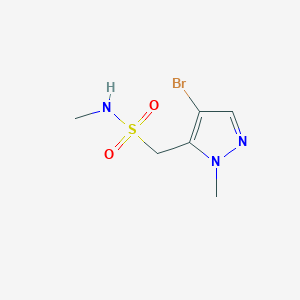

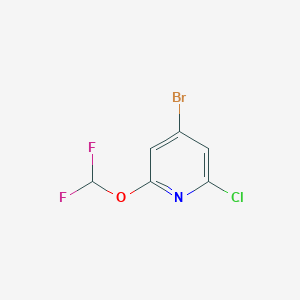
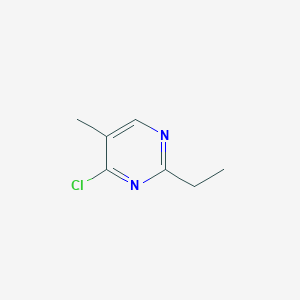

![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)

![6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B11775402.png)
